molecular formula C10H12BrNO4S B2678445 methyl 2-(3-bromo-N-methylsulfonylanilino)acetate CAS No. 333458-23-4

methyl 2-(3-bromo-N-methylsulfonylanilino)acetate

Cat. No. B2678445
CAS RN: 333458-23-4
M. Wt: 322.17
InChI Key: KQPNEBRJBGCJDP-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-N-methylsulfonylanilino)acetate, also known as BMSA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. In recent years, BMSA has gained significant attention as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Environmental Microbiology and Biochemistry

  • Studies on methanogenic cultures have shown the incorporation of CO2 and formation of acetate during anaerobic metabolism of organic compounds, highlighting the role of sulfonate-containing compounds in microbial metabolic pathways (Roberts, Fedorak, & Hrudey, 1990). This research underscores the importance of sulfonate groups, as found in the compound of interest, in environmental biochemical processes.

Organic Chemistry

  • Research into coenzyme M analogues, which share a sulfonate moiety with the compound , has contributed to our understanding of the enzymatic systems in methanogenic archaea. This work has implications for synthetic biology and the development of bio-inspired catalysts (Gunsalus, Romesser, & Wolfe, 1978).
  • The study of herbicides and their mechanism of action, specifically through the inhibition of enzymes like acetolactate synthase, provides insight into the design of chemical compounds that selectively target biological pathways. Sulfonylurea compounds, which share functional group similarities with the subject compound, are highlighted for their specific enzyme inhibition (Chaleff & Mauvais, 1984).

Materials Science

  • In the field of materials science, the development of hybrid nanomaterials incorporating ionic liquids demonstrates the utility of sulfonyl and methoxy functional groups in creating novel catalysts. These materials find applications in esterification reactions and organic synthesis, showcasing the versatility of such functional groups in catalysis (Hassan et al., 2017).

Analytical Techniques

  • Isotachophoresis analysis of coenzyme M derivatives, including compounds with sulfonate groups, has been developed for the simultaneous determination of multiple components, demonstrating the analytical applications of these compounds in biochemistry and environmental science (Hermans, Hutten, van der Drift, & Vogels, 1980).

properties

IUPAC Name

methyl 2-(3-bromo-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPNEBRJBGCJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate

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